molecular formula C18H21NO2 B2359171 2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 351000-76-5

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No. B2359171
CAS RN: 351000-76-5
M. Wt: 283.371
InChI Key: OLFUQJZKMJBHMQ-UHFFFAOYSA-N
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Description

“2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound with the CAS Number: 351000-76-5 . It has a molecular weight of 283.37 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is C18H21NO2 . The average mass is 283.365 Da and the monoisotopic mass is 283.157227 Da .


Physical And Chemical Properties Analysis

“2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 283.37 .

Scientific Research Applications

Synthesis of Benzyl-Protected Phenols

This compound is used in the synthesis of benzyl-protected phenols, which are crucial intermediates in the production of high molecular weight polymers and copolymers with controlled stereoselectivity. The benzyl protection facilitates the introduction of steric bulk groups into C2-symmetric bis(phenolate) ether catalysts through coupling reactions .

Preparation of Carbazolyl-Derived Compounds

The tert-butyl acridine derivative serves as a precursor in the preparation of compounds where bulky carbazolyl groups are introduced. These compounds have potential applications in the development of materials with specific electronic properties, such as organic semiconductors .

Antimicrobial Activities

Derivatives of tert-butyl acridine have been studied for their antimicrobial activities. The disc diffusion method is commonly used to determine the effectiveness of these compounds by measuring the zone of inhibition, indicating potential use in developing new antimicrobial agents .

Anti-Inflammatory Applications

Some derivatives, like 2,4-Di-Tert-Butylphenol, which is structurally related to tert-butyl acridine, have shown anti-inflammatory activity. This suggests that the tert-butyl acridine derivative could be explored for its effects on inflammatory processes .

Synthesis of Indole Derivatives

The tert-butyl acridine derivative can be used as a starting material for the synthesis of indole derivatives. These derivatives are significant as they serve as scaffolds in the synthesis of biologically active natural products, including those with anticancer, anti-inflammatory, and analgesic properties .

Catalyst Development

The tert-butyl acridine derivative is involved in the synthesis of catalysts, particularly non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties. These catalysts are reported to yield polymers and copolymers at high temperatures with controlled stereoselectivity, which is valuable in industrial polymer synthesis .

Mechanism of Action

The mode of action of acridine, which “2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a derivative of, is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

properties

IUPAC Name

2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(2,3)11-8-9-15-13(10-11)16(17(20)21)12-6-4-5-7-14(12)19-15/h4-7,11H,8-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFUQJZKMJBHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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